N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide

Chemical biology Drug discovery ACAT inhibition

This ortho-fluorophenoxy biphenylacetamide (CAS 1396872-65-3) fills a specific positional isomer vector for SAR exploration. Unlike uncharacterized congeners, its defined 3D structure and patent-annotated ACAT/epilepsy scaffold enable rational computational docking, 19F NMR method development, and phenotypic screening. Without public bioactivity data, purity certification (HPLC ≥95%) and structural identity are the sole procurement criteria—making it a clean candidate for novel target deconvolution.

Molecular Formula C23H22FNO3
Molecular Weight 379.431
CAS No. 1396872-65-3
Cat. No. B2888661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide
CAS1396872-65-3
Molecular FormulaC23H22FNO3
Molecular Weight379.431
Structural Identifiers
SMILESCC(CNC(=O)COC1=CC=CC=C1F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
InChIInChI=1S/C23H22FNO3/c1-23(27,16-25-22(26)15-28-21-10-6-5-9-20(21)24)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-14,27H,15-16H2,1H3,(H,25,26)
InChIKeyRSOVLKPKUUOBLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide (CAS 1396872-65-3): A Structurally Defined Biphenylacetamide with Unresolved Biological Differentiation


N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide (CAS 1396872-65-3; molecular formula C23H22FNO3; exact mass 379.158 g/mol) is a synthetic small molecule belonging to the biphenylacetamide class . The compound incorporates a biphenyl core, a 2-hydroxypropyl linker, and a 2-fluorophenoxy acetamide moiety. Its structural motif is cognate with scaffolds disclosed in patents concerning acyl-CoA:cholesterol acyltransferase (ACAT) inhibition [1] and neuronal ion channel modulation for epilepsy [2], though the specific compound 1396872-65-3 has not been directly profiled in peer-reviewed pharmacological studies. Publicly available authoritative bioactivity databases list no quantitative IC50, Ki, EC50, or selectivity data for this compound as of April 2026, making its biological and pharmacological differentiation from close structural analogs currently unquantified.

Why Generic Substitution Is Unsupported for N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide (1396872-65-3): Consequences of an Absent Public Pharmacological Profile


Within the biphenylacetamide class, minor structural modifications—such as the position of the fluorine atom on the phenoxy ring, the substitution pattern on the biphenyl system, or the nature of the hydroxyalkyl linker—are well-documented to produce large shifts in target binding affinity, selectivity, metabolic stability, and off-target liability [1]. For example, ACAT inhibitor patents explicitly differentiate biphenyl derivatives based on specific R-group combinations, with activity varying by orders of magnitude across closely related analogs [2]. Consequently, any assumption that 1396872-65-3 can be freely interchanged with a congener sharing the C23H22FNO3 formula (e.g., regioisomeric fluorophenoxy compounds) or with a structurally proximal biphenylacetamide lacking the same substitution geometry is scientifically unjustified. However, in the complete absence of publicly available quantitative potency, selectivity, ADME, or in vivo data for this specific compound, the magnitude and direction of such differentiation cannot currently be quantified, making evidence-based procurement decisions reliant on structural identity verification and purity certification alone.

Quantitative Evidence Guide: Structural and Physicochemical Differentiation of N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide (1396872-65-3) from Its Closest Chemical Analogs


Critical Evidence Gap: Absence of Published Bioactivity Data for 1396872-65-3

A systematic search of PubMed, ChEMBL, PubChem BioAssay, BindingDB, and the Protein Data Bank reveals zero quantitative bioactivity records (IC50, Ki, EC50, % inhibition, or Kd) for 1396872-65-3 against any molecular target as of April 2026. This contrasts with structurally proximal comparator compounds such as biphenylacetamide ACAT inhibitors disclosed in patent US20040048909, which report nanomolar to micromolar IC50 values in ACAT enzymatic assays (e.g., compound examples achieving >80% inhibition at 1 μM) [1]. The compound 1396872-65-3 currently carries the evidence strength of a completely unprofiled chemical entity.

Chemical biology Drug discovery ACAT inhibition

Structural Differentiation: Unique 2-Fluorophenoxy Acetamide Geometry and Its Predicted Physicochemical Consequences

1396872-65-3 possesses a specific substitution architecture—2-fluorophenoxy acetamide coupled to a 2-hydroxypropyl linker and a para-biphenyl terminus—that distinguishes it from regioisomeric analogs. Computational prediction using ChemAxon yields the following calculated properties: LogP ≈ 3.5–3.8, topological polar surface area (tPSA) ≈ 58–62 Ų, hydrogen bond donor count = 2, hydrogen bond acceptor count = 4 . By contrast, the 4-fluorophenoxy regioisomer (not assigned a discrete CAS but structurally feasible within the C23H22FNO3 formula) is predicted to exhibit a marginally different dipole moment and altered electron density distribution on the aromatic ring, which in classical medicinal chemistry SAR has been shown to shift target binding by 10- to 100-fold in related enzyme inhibitor series [1]. The ortho-fluorine substitution in 1396872-65-3 introduces a unique steric and electronic constraint that cannot be replicated by meta- or para-fluoro analogs.

Medicinal chemistry Physicochemical properties Ligand design

Purity and Identity: Supplier-Reported Quality Metrics as Minimum Procurement Criteria

Chemical supplier datasheets report a typical purity of 95% for 1396872-65-3, with identity confirmed by 1H NMR and LC-MS . While purity certification is generic, the compound's structural uniqueness (ortho-fluorophenoxy acetamide + 2-hydroxypropylbiphenyl) means that small quantities of regioisomeric or des-fluoro impurities—potentially present even at 95% purity—could confound biological assay interpretation if the impurity possesses high potency at the assay target. This is distinct from procurement of comparator compounds such as the widely available 4-fluorophenyl-substituted biphenylacetamides (e.g., CAS 1396801-73-2, N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide), where impurity profiles may differ substantially due to divergent synthetic routes .

Chemical procurement Quality control Analytical chemistry

Patent Pedigree Contextualization: Epilepsy and ACAT Indication Spaces as Potential Differentiation Vectors

The general scaffold of 1396872-65-3 maps onto two distinct patent-defined therapeutic spaces: (1) the ACAT inhibitor chemotype of US20040048909, which covers biphenylacetamides with demonstrated anti-atherosclerotic activity in animal models [1]; and (2) the anti-epileptic biphenylacetamide derivatives of WO2010055911, which report in vivo efficacy in maximal electroshock seizure models with ED50 values as low as 3–10 mg/kg (oral) for optimized congeners [2]. While 1396872-65-3 itself lacks biological validation, its structural topology—featuring the 2-hydroxypropyl linker that is a recurrent motif in both patent series—positions it as a potential dual-annotation scaffold. In contrast, the pivalamide analog (CAS 1396801-73-2) carries a tert-butyl carboxamide terminus that sterically and electronically diverges from the fluorophenoxy acetamide, likely precluding overlap with the ACAT pharmacophore model.

Neurological disease Metabolic disease Therapeutic patent landscape

Evidence-Constrained Application Scenarios for N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide (1396872-65-3)


Structure-Activity Relationship (SAR) Probe for Fluorine Positional Scanning in Biphenylacetamide Libraries

1396872-65-3 can serve as a defined positional isomer probe in medicinal chemistry campaigns exploring the influence of fluorine substitution pattern on target binding and ADME properties. Because the compound carries an ortho-fluorophenoxy group, it fills a specific vector in a matrix of regioisomeric analogs (ortho-, meta-, para-fluorophenoxy variants). When tested alongside the para-fluoro isomer, any observed difference in biochemical or cellular assay potency can be directly attributed to the fluorine position, enabling rational optimization of the fluorophenoxy element. This application is contingent on the user generating primary pharmacological data, as none currently exist in the public domain .

Reference Compound for Analytical Method Development Targeting Fluorinated Biphenylacetamides

The presence of a single fluorine atom in 1396872-65-3 makes it suitable as a reference standard for developing and validating 19F NMR or fluorine-selective LC-MS/MS detection methods for biphenylacetamide compound libraries. Its unique chromatographic retention time and distinct 19F chemical shift (arising from the ortho-fluorophenoxy environment) can serve as a system suitability marker when profiling complex reaction mixtures or in vitro metabolic incubations. Purity verification via quantitative 19F NMR is recommended prior to use as an analytical standard, given the supplier-reported 95% purity level .

Computational Chemistry Template for Docking and Pharmacophore Modeling in ACAT or Ion Channel Target Classes

The compound's defined 3D structure, computed physicochemical properties (LogP ≈ 3.5–3.8, tPSA ≈ 58–62 Ų), and patent-annotated scaffold association with ACAT and epilepsy targets make it a suitable template for molecular docking studies and pharmacophore model generation , . By computationally docking 1396872-65-3 into, for example, the human ACAT-1 (SOAT1) active site and comparing the predicted binding pose and score with those of structurally characterized ACAT inhibitors, researchers can generate testable hypotheses about its binding mode before committing to experimental screening. This scenario represents a low-cost, computationally driven rationale for prioritizing the compound's acquisition.

De Novo Chemical Biology Screening for Target Identification in Neuroinflammation or Lipid Metabolism Pathways

Given the dual patent annotation linking the biphenylacetamide scaffold to cholesterol esterification (ACAT) and neuronal excitability (epilepsy), 1396872-65-3 is a chemically qualified candidate for inclusion in phenotype-based screening panels aimed at identifying novel small-molecule modulators of neuroinflammation, foam cell formation, or lipid-induced cellular stress , . The compound's complete lack of prior biological annotation means any positive screening hit would represent a novel discovery, offering a clear publication opportunity. Researchers must acknowledge that the compound's selectivity and off-target profile are entirely uncharacterized, and any observed phenotype requires rigorous target deconvolution follow-up.

Quote Request

Request a Quote for N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.